2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE
Description
2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE is a complex organic compound that features both indole and oxazole moieties
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10-8-11(22-19-10)6-7-17-16(21)15(20)13-9-18-14-5-3-2-4-12(13)14/h2-5,8-9,18H,6-7H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQSDZGXYRUHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and oxazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to enhance the reaction rate and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new functionalized derivatives .
Scientific Research Applications
2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes .
Mechanism of Action
The mechanism of action of 2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(1H-INDOL-3-YL)ACETONITRILE
- 2-(1H-INDOL-3-YL)ISOINDOLIN-1-ONE
- 2-(1H-INDOL-3-YL)CYCLOHEXAN-1-ONE .
Uniqueness
What sets 2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE apart from these similar compounds is its unique combination of indole and oxazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-(1H-indol-3-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-oxoacetamide is a synthetic derivative with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an indole moiety connected to a 3-methyl-1,2-oxazole group and an acetamide functional group, which may contribute to its biological properties.
Research indicates that compounds containing indole and oxazole moieties often exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific mechanisms through which This compound exerts its effects include:
- Inhibition of Cell Proliferation : Studies have shown that indole derivatives can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. The compound's structure suggests it may similarly affect cancer cell lines.
- Modulation of Signaling Pathways : Indole derivatives are known to influence various signaling pathways, including those involved in inflammation (e.g., NF-kB pathway) and cell cycle regulation (e.g., cyclin-dependent kinases).
Anticancer Activity
A study evaluating the anticancer properties of related indole compounds demonstrated significant cytotoxic effects against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 7d | HeLa | 0.52 |
| Compound 7d | MCF-7 | 0.34 |
| Compound 7d | HT-29 | 0.86 |
These findings suggest that similar structural compounds may exhibit potent anticancer activity due to their ability to induce apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Indole derivatives have also been reported to possess anti-inflammatory properties. The proposed mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies indicate that these compounds can reduce inflammation markers in activated macrophages.
Case Study 1: Indole Derivative Efficacy
In a recent study focused on indole-based compounds, researchers found that modifications in the oxazole ring significantly enhanced the cytotoxicity against breast cancer cells. The study highlighted the importance of substituents on the indole ring for increasing bioactivity .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the presence of both the indole and oxazole groups is crucial for maintaining biological activity. Modifications to these groups either reduced potency or altered the mechanism of action .
Q & A
Q. Basic
- 1H/13C NMR : Confirm the indole NH proton (~12 ppm, DMSO-d6) and oxazole methyl group (~2.3 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 340.1294 for C17H16N3O3) .
- IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for acetamide, ~1650 cm⁻¹ for oxazole) .
Advanced
Resolving spectral overlaps :
- Use 2D NMR (HSQC, HMBC) to assign ambiguous signals, such as distinguishing oxazole C-5 from indole C-3 carbons .
- Employ LC-MS/MS for trace impurity analysis (e.g., unreacted indole intermediates) .
How can researchers design derivatives to enhance metabolic stability?
Advanced
Strategies for pharmacokinetic optimization :
- Bioisosteric replacement : Substitute the oxazole ring with 1,3,4-thiadiazole to reduce CYP450-mediated oxidation .
- Prodrug approaches : Introduce ester moieties at the acetamide nitrogen to improve oral bioavailability .
- Stability assays : Incubate derivatives in simulated gastric fluid (pH 1.2) and human liver microsomes, monitoring degradation via HPLC .
What are the challenges in scaling up synthesis for in vivo studies?
Advanced
Process chemistry considerations :
- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to facilitate industrial-scale purification .
- Byproduct management : Optimize reaction stoichiometry (e.g., 1.1:1 molar ratio of alkylating agent to indole precursor) to minimize dimerization .
- Continuous flow synthesis : Implement microreactors for exothermic steps (e.g., acylation) to improve safety and yield .
How does the compound’s stereoelectronic profile influence its reactivity?
Advanced
Computational insights :
- Perform DFT calculations (Gaussian 09, B3LYP/6-31G*) to map electron density:
- Solvent effects: Simulate polarity-dependent tautomerization (e.g., indole NH vs. oxazole lone pairs) using PCM models .
What are the best practices for storing and handling this compound?
Q. Basic
- Storage : Keep at –20°C under inert gas (argon) to prevent oxidation of the indole moiety .
- Handling : Use amber glass vials to avoid photodegradation of the oxazole ring .
Advanced
Stability profiling :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
